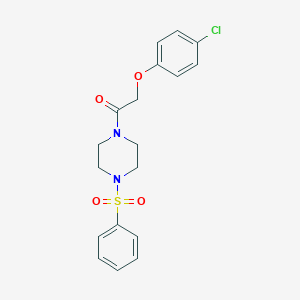![molecular formula C23H30BrN3O B247678 1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247678.png)
1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BRL-15572 and has been shown to have a variety of effects on the body, including changes in biochemical and physiological processes. In
作用机制
BRL-15572 acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of BRL-15572.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that this compound can increase the release of serotonin and dopamine in the prefrontal cortex, which is a brain region involved in the regulation of mood and anxiety. BRL-15572 has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. These effects suggest that BRL-15572 may have potential as a therapeutic agent for the treatment of anxiety and depression.
实验室实验的优点和局限性
BRL-15572 has several advantages for use in lab experiments. This compound has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. BRL-15572 is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also limitations to the use of BRL-15572 in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate interpretation of results. Additionally, the anxiolytic and antidepressant effects of BRL-15572 have only been demonstrated in animal models, and further research is needed to determine whether these effects are translatable to humans.
未来方向
There are several future directions for research on BRL-15572. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. This could lead to the development of more effective therapeutic agents for the treatment of anxiety and depression. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of BRL-15572 on neurotransmitter release and the HPA axis. This could provide insight into the pathophysiology of mood and anxiety disorders and lead to the development of new therapeutic targets. Finally, further research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials.
合成方法
The synthesis of BRL-15572 involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with 4-phenylpiperazine. The final product is then purified through a series of chromatography steps. The purity and yield of the final product can be optimized through careful control of reaction conditions and purification methods.
科学研究应用
BRL-15572 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of anxiety and depression.
属性
分子式 |
C23H30BrN3O |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
1-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-8-7-20(24)17-19(23)18-25-11-9-22(10-12-25)27-15-13-26(14-16-27)21-5-3-2-4-6-21/h2-8,17,22H,9-16,18H2,1H3 |
InChI 键 |
WQHBSEMUXWDFCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)

![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)